molecular formula C14H32ClNO B13751734 2-((1-Methylundecyl)amino)ethanol hydrochloride CAS No. 56167-10-3

2-((1-Methylundecyl)amino)ethanol hydrochloride

Cat. No.: B13751734
CAS No.: 56167-10-3
M. Wt: 265.86 g/mol
InChI Key: FJGRVXSVNJGJAX-UHFFFAOYSA-N
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Description

2-((1-Methylundecyl)amino)ethanol hydrochloride is an organic compound that features both an amine and an alcohol functional group. This compound is typically used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methylundecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methylundecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Often carried out in an aqueous or alcoholic medium.

    Catalyst: Acidic catalysts can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: The product is purified through distillation or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methylundecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

2-((1-Methylundecyl)amino)ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and membrane interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-Methylundecyl)amino)ethanol hydrochloride involves its interaction with cellular membranes and proteins. The compound can:

    Disrupt Membranes: The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

    Protein Binding: The amine group can form hydrogen bonds with proteins, affecting their function and stability.

    Pathways: It may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler analog with similar functional groups but shorter alkyl chain.

    N-Methylethanolamine: Contains a methyl group on the nitrogen, similar reactivity but different physical properties.

    Diethanolamine: Contains two ethanolamine groups, used in similar applications but with different reactivity.

Uniqueness

2-((1-Methylundecyl)amino)ethanol hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it more effective in disrupting lipid membranes and interacting with hydrophobic regions of proteins.

Properties

56167-10-3

Molecular Formula

C14H32ClNO

Molecular Weight

265.86 g/mol

IUPAC Name

dodecan-2-yl(2-hydroxyethyl)azanium;chloride

InChI

InChI=1S/C14H31NO.ClH/c1-3-4-5-6-7-8-9-10-11-14(2)15-12-13-16;/h14-16H,3-13H2,1-2H3;1H

InChI Key

FJGRVXSVNJGJAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)[NH2+]CCO.[Cl-]

Origin of Product

United States

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